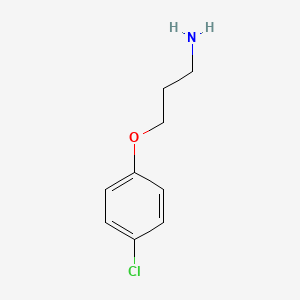

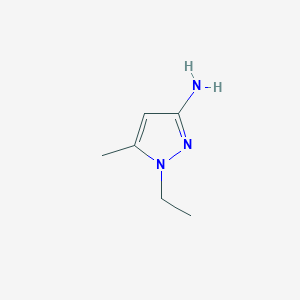

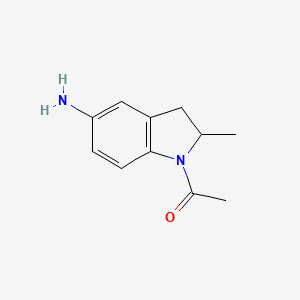

![molecular formula C18H25NO6 B1336403 苄基((3aS,4R,6S,6aR)-6-(2-羟乙氧基)-2,2-二甲基四氢-3aH-环戊[d][1,3]二氧杂-4-基)氨基甲酸酯 CAS No. 274693-54-8](/img/structure/B1336403.png)

苄基((3aS,4R,6S,6aR)-6-(2-羟乙氧基)-2,2-二甲基四氢-3aH-环戊[d][1,3]二氧杂-4-基)氨基甲酸酯

描述

The compound of interest, Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate, is a structurally complex molecule that may be related to various carbamate derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on benzyl carbamates and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of benzyl carbamates can involve multiple steps, including the formation of key intermediates and the use of catalytic processes. For example, the enantioselective synthesis of a related benzyl carbamate using an iodolactamization as a key step is described, highlighting the importance of stereochemistry in the synthesis of such compounds . Additionally, the synthesis of benzyl carbamates can involve tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes, as seen in the preparation of dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives .

Molecular Structure Analysis

The molecular structure of benzyl carbamates can significantly influence their biological activity. For instance, the presence of hydroxy groups in specific positions on the aromatic rings of benzo[a]carbazole derivatives has been shown to affect their binding affinities for the estrogen receptor . The stereochemistry of the molecule is also crucial, as seen in the enantioselective synthesis of related compounds .

Chemical Reactions Analysis

Benzyl carbamates can undergo various chemical reactions, including cyclization and decomposition under certain conditions. For example, the cyclization-activated prodrugs based on benzoxazolones and oxazolidinones demonstrate the potential for benzyl carbamates to release parent drugs through specific reaction mechanisms . The oxidative photochemical cyclization of ethyl 3-(indol-3-yl)-3-oxo-2-phenylpropanoate derivatives to synthesize benzo[a]carbazoles is another example of the chemical reactivity of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates, such as their solubility, stability, and fluorescence, can be tailored for specific applications. For instance, the fluorescence derivatization of alcohols for high-performance liquid chromatography using a quinoxaline derivative indicates the potential for benzyl carbamates to be used in analytical chemistry . The antibacterial activity of (3-benzyl-5-hydroxyphenyl)carbamates against Gram-positive bacteria also demonstrates the biological relevance of these compounds .

科学研究应用

合成与化学性质

- 该化合物已在硝基己呋喃糖立体控制转化为环戊胺中合成,展示了其在开发新型多羟基氨基酸用于肽合成的效用(Fernandez et al., 2010).

- 它参与了2,2-二甲基-6-(2-氧代烷基)-1,3-二氧杂-4-酮的简便合成,展示了其在温和反应条件下创建不同化学结构中的作用(Katritzky et al., 2005).

结构分析

- X射线晶体学已被用于建立类似化合物的绝对结构和立体化学,突出了其在确认分子构型中的重要性(Reed et al., 2013).

在药物开发中的潜在应用

- 该化合物的衍生物已在合成潜在药物中得到探索,例如环状链霉菌素,这是一种与药物发现相关的化合物(Yin et al., 2007).

- 它在合成用于链延伸和C-连接糖类的碳水化合物试剂中的应用表明了其在开发新型药物分子中的相关性(Bull & Kunz, 2014).

催化和反应机理

- 该化合物有助于研究Au(I)催化的炔烃分子内氢官能化,表明其在理解复杂有机反应中的作用(Zhang et al., 2006).

- 它还用于研究金(I)催化的炔烃动态动力学对映选择性分子内氢氨化,促进了不对称合成技术的进步(Zhang et al., 2007).

作用机制

属性

IUPAC Name |

benzyl N-[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2)24-15-13(10-14(16(15)25-18)22-9-8-20)19-17(21)23-11-12-6-4-3-5-7-12/h3-7,13-16,20H,8-11H2,1-2H3,(H,19,21)/t13-,14+,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBUGPAQVZSMFX-FXUDXRNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(CC(C2O1)OCCO)NC(=O)OCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)OCCO)NC(=O)OCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701106755 | |

| Record name | Phenylmethyl N-[(3aS,4R,6S,6aR)-tetrahydro-6-(2-hydroxyethoxy)-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate | |

CAS RN |

274693-54-8 | |

| Record name | Phenylmethyl N-[(3aS,4R,6S,6aR)-tetrahydro-6-(2-hydroxyethoxy)-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274693-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl N-[(3aS,4R,6S,6aR)-tetrahydro-6-(2-hydroxyethoxy)-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

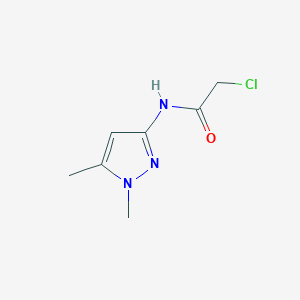

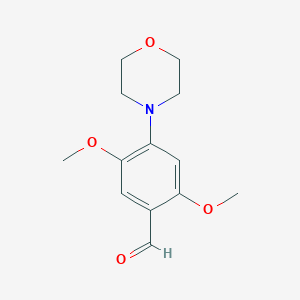

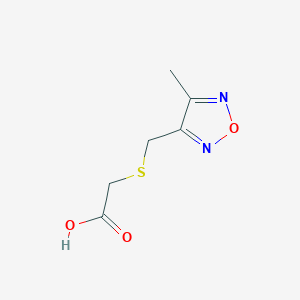

![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)